1,2-Bis(nonyloxy)benzene
Description
1,2-Bis(nonyloxy)benzene (C₆H₄(O(CH₂)₈CH₃)₂) is a symmetric aromatic ether featuring two nonyloxy (-O-(CH₂)₈CH₃) substituents at the 1,2-positions of a benzene ring. The nonyloxy groups impart significant hydrophobicity and steric bulk, making the compound useful in applications requiring nonpolar solvents or surfactants.
Key properties inferred from similar compounds:
- Molecular weight: ~376.5 g/mol (estimated for C₆H₄(O(CH₂)₈CH₃)₂).
- Solubility: Likely low in water but soluble in organic solvents like DMSO or chloroform, as seen in diazene oxide analogs requiring DMSO for dissolution .
- Thermal stability: Long alkyl chains may lower melting points compared to shorter alkoxy or halogenated analogs.
Properties
CAS No. |
152634-09-8 |
|---|---|
Molecular Formula |
C24H42O2 |
Molecular Weight |
362.6 g/mol |
IUPAC Name |
1,2-di(nonoxy)benzene |
InChI |
InChI=1S/C24H42O2/c1-3-5-7-9-11-13-17-21-25-23-19-15-16-20-24(23)26-22-18-14-12-10-8-6-4-2/h15-16,19-20H,3-14,17-18,21-22H2,1-2H3 |
InChI Key |
PAYAOWKUMOUXBY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC1=CC=CC=C1OCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(nonyloxy)benzene can be synthesized through the etherification of catechol (1,2-dihydroxybenzene) with nonyl bromide. The reaction typically involves the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
C6H4(OH)2+2C9H19Br→C6H4(OC9H19)2+2HBr
Industrial Production Methods
Industrial production of 1,2-Bis(nonyloxy)benzene follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(nonyloxy)benzene undergoes various chemical reactions, including:
Oxidation: The nonyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzene ring can be hydrogenated under high pressure to form cyclohexane derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Nitration involves concentrated nitric acid and sulfuric acid; sulfonation uses concentrated sulfuric acid; halogenation employs halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nonyl aldehyde or nonanoic acid.
Reduction: Cyclohexane derivatives.
Substitution: Nitro, sulfonic, or halogenated derivatives of 1,2-Bis(nonyloxy)benzene.
Scientific Research Applications
1,2-Bis(nonyloxy)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Mechanism of Action
The mechanism of action of 1,2-Bis(nonyloxy)benzene depends on the specific reaction or application. In general, the nonyloxy groups can participate in various chemical interactions, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions can influence the compound’s reactivity, solubility, and binding affinity to other molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below compares 1,2-Bis(nonyloxy)benzene with structurally related compounds:
Research Findings and Key Differences
- Hydrophobicity and Solubility: The nonyloxy groups in 1,2-Bis(nonyloxy)benzene confer greater hydrophobicity compared to benzyloxy () or trimethylsilyloxy () derivatives. This property is critical in surfactant or lipid bilayer studies.
- Reactivity and Stability: Brominated analogs like 1,2-Bis(bromomethyl)benzene () are highly reactive and toxic, posing risks of skin irritation and environmental harm. Nonyloxy derivatives, lacking halogens, are likely safer but less reactive . Trimethylsilyloxy derivatives () are thermally stable but prone to hydrolysis under acidic or aqueous conditions, limiting their utility in polar environments .
- Functional Applications: 1,2-Bis(nonyloxy)benzene analogs are explored in photoresponsive materials (e.g., diazene oxides in ) due to their light-sensitive diazene bridges . Crown ethers derived from 1,2-bis(2-hydroxybenzyl)benzene () demonstrate metal-ion coordination capabilities, a feature absent in nonyloxy variants but relevant for catalysis or sensor design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
